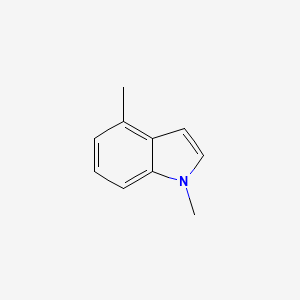

1,4-Dimethyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

27816-52-0 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1,4-dimethylindole |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3 |

InChI Key |

YQYZZTOIMUEGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chameleonic Core: A Technical Guide to the Medicinal Chemistry Applications of Dimethylindole Derivatives

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2][3][4] Among its myriad derivatives, the dimethylindole core has emerged as a particularly fruitful template for the design of novel therapeutics. This technical guide provides an in-depth exploration of the medicinal chemistry applications of dimethylindole derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will traverse the synthetic landscapes that give rise to these molecules, delve into their diverse pharmacological activities, and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide is designed not as a rigid protocol, but as a foundational resource to inspire and inform the next generation of dimethylindole-based drug discovery.

I. The Dimethylindole Scaffold: A Privileged Foundation

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and engage in various biological interactions.[1][2] The addition of two methyl groups to this core, creating dimethylindole, significantly influences its physicochemical properties and biological activity. The positions of these methyl groups are critical, with 2,3-dimethylindole being a common and extensively studied isomer. These methyl substitutions can enhance lipophilicity, modulate electronic properties, and provide steric bulk that can influence binding to biological targets.

Synthetic Strategies: Accessing the Core

The construction of the dimethylindole scaffold is a critical first step in harnessing its therapeutic potential. Several synthetic methodologies have been developed and refined over the years.

A. Fischer Indole Synthesis: A classic and widely employed method for synthesizing 2,3-dimethylindoles involves the Fischer indole synthesis.[5] This reaction typically proceeds by reacting phenylhydrazine hydrochloride with a suitable ketone, such as 2-butanone, in the presence of a catalyst.[5]

Experimental Protocol: Fischer Synthesis of 2,3-Dimethylindole [5]

-

Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride and 2-butanone in a suitable solvent, such as methanol.

-

Catalyst Addition: Introduce a catalyst, for example, antimony phosphate, to the mixture.[5]

-

Reflux: Heat the reaction mixture to reflux temperature and maintain for a sufficient period to ensure complete reaction.

-

Work-up: After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure 2,3-dimethylindole.

B. Polyphosphoric Acid-Mediated Cyclization: An alternative and efficient method for the preparation of 2,3-dimethylindole involves the heating of N-butenylaniline with polyphosphoric acid.[6] This method offers a readily available starting material and a straightforward reaction procedure.[6]

Experimental Protocol: Polyphosphoric Acid-Mediated Synthesis of 2,3-Dimethylindole [6]

-

Mixing: Admix N-butenylaniline and polyphosphoric acid in a reaction vessel.

-

Heating: Heat the mixture, preferably at reflux temperature (approximately 100°C to 300°C), to induce cyclization.[6]

-

Hydrolysis and Extraction: Cool the reaction mixture and hydrolyze it with an aqueous alkali solution. Extract the product using an ether solvent.[6]

-

Distillation: Distill the extracted material to isolate the crystalline 2,3-dimethylindole.[6]

Diagram: Synthetic Routes to 2,3-Dimethylindole

Caption: Key synthetic pathways to the 2,3-dimethylindole core.

II. Anticancer Applications: Targeting Uncontrolled Cell Growth

The dimethylindole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[7][8][9] These derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][10]

A. Cytotoxic Activity against Various Cancer Cell Lines

Numerous studies have demonstrated the broad-spectrum anticancer activity of dimethylindole derivatives. For instance, certain 2,3-dimethylindoles and their tetrahydrocarbazole analogs have exhibited promising activity against lung, pancreas, and colon cancer cell lines.[5]

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 3a | Lung Carcinoma (Calu1) | 2.7 | [5] |

| 3a | Pancreas Carcinoma (Panc1) | 2.8 | [5] |

| 3b | Lung Carcinoma (Calu1) | 3.1 | [5] |

| 3b | Pancreas Carcinoma (Panc1) | 3.2 | [5] |

| 5d | Lung Carcinoma (Calu1) | 2.5 | [5] |

B. Mechanistic Insights: How Dimethylindoles Combat Cancer

The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes.[7] Mechanisms of action include:

-

Tubulin Polymerization Inhibition: Some indole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: The indole nucleus can serve as a scaffold for the development of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]

-

Induction of Apoptosis: Many dimethylindole derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[10]

Diagram: Anticancer Mechanisms of Dimethylindole Derivatives

Caption: Key anticancer mechanisms of dimethylindole derivatives.

III. Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Dimethylindole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[11][12][13]

A. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12] Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have demonstrated potent inhibition of these cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells.[12]

B. Cyclooxygenase (COX) Inhibition

Some indole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[11] This selective inhibition is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

IV. Antimicrobial Activity: A New Front in the Fight Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Dimethylindole derivatives have shown significant promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16][17]

A. Antibacterial and Antifungal Spectrum

Studies have demonstrated the efficacy of dimethylindole derivatives against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] Furthermore, certain derivatives have displayed potent antifungal activity against clinically relevant yeasts such as Candida albicans and Candida krusei.[16]

| Compound Class | Target Organism | Activity | Reference |

| N-substituted indoles | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent inhibition | [15] |

| Indole-triazole derivatives | MRSA, C. krusei | Significant activity | [16] |

| 5-iodoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | Antimicrobial and antibiofilm | [14] |

B. Synergistic Effects with Conventional Antibiotics

An exciting avenue of research is the synergistic effect observed when certain indole derivatives are combined with conventional antimicrobial drugs.[14] For instance, 7-hydroxyindole has been shown to act synergistically with carbapenems against extensively drug-resistant Acinetobacter baumannii, potentially revitalizing the efficacy of existing antibiotics.[14]

V. Neuroprotective Potential: Guarding the Brain

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge.[18][19] Emerging evidence suggests that dimethylindole derivatives may offer neuroprotective benefits.[20][21]

A. Targeting Pathways in Neurodegeneration

The neuroprotective effects of indole derivatives are thought to be mediated through various mechanisms, including:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[20] Indole derivatives can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[20]

-

Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders.[21] The anti-inflammatory properties of dimethylindole derivatives can help to mitigate this detrimental process.

-

Inhibition of Protein Aggregation: The misfolding and aggregation of proteins, such as amyloid-beta and alpha-synuclein, are hallmarks of Alzheimer's and Parkinson's disease, respectively.[20] Certain indole derivatives have been shown to inhibit the aggregation of these proteins.[20]

VI. Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For dimethylindole derivatives, several key SAR principles have been elucidated:

-

Substitution on the Indole Core: The position and nature of substituents on the indole ring system significantly impact biological activity.[2] Modifications at the N1, C2, C3, and C5 positions have been extensively explored to optimize potency and selectivity.[2]

-

The Role of Methyl Groups: The dimethyl substitution pattern itself is a critical determinant of activity. The steric and electronic effects of the methyl groups can influence how the molecule interacts with its biological target.

-

Hybridization with Other Pharmacophores: Combining the dimethylindole scaffold with other known pharmacophores, such as triazoles or thiadiazoles, has proven to be a successful strategy for enhancing antimicrobial activity.[16]

Diagram: Generalized SAR Workflow for Dimethylindole Derivatives

Caption: A typical workflow for exploring the SAR of dimethylindoles.

VII. Future Directions and Conclusion

The medicinal chemistry of dimethylindole derivatives is a vibrant and rapidly evolving field. The diverse biological activities exhibited by this scaffold underscore its immense potential for the development of novel therapeutics to address a wide range of human diseases. Future research will likely focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of bioactive dimethylindole derivatives will be crucial for understanding their mechanisms of action and for designing more selective agents.

-

Advanced Drug Delivery Systems: Formulating dimethylindole-based drugs into advanced delivery systems could enhance their bioavailability, efficacy, and safety profiles.

-

Exploration of New Therapeutic Areas: The versatile nature of the dimethylindole scaffold suggests that its therapeutic applications may extend beyond the areas currently explored.

References

-

Kumara, M. N., et al. (2018). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

- Toland, W. G. (1956). Preparation of 2, 3-dimethylindole.

-

Asif, M. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

-

ResearchGate. (n.d.). Total synthesis of 2,4-dimethylindole (382),... ResearchGate. [Link]

-

Chen, Y.-T., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

-

Wikipedia. (2023). 2,5-DDM-DOM. Wikipedia. [Link]

-

Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. [Link]

-

Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. [Link]

-

Carbone, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]

-

Gellis, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. [Link]

-

Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. [Link]

-

Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Carbone, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]

-

Goker, H., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

-

Kumar, A., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

-

Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

-

Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

-

Singh, V. K., & Singh, P. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]

-

Gorska-Ponikowska, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. PubMed. [Link]

-

Mishra, N., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]

-

Carbone, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed. [Link]

-

Scilit. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. Scilit. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]

-

Goker, H., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]

-

Sousa, D., et al. (2021). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]

- 10. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. hilarispublisher.com [hilarispublisher.com]

thermodynamic stability of 1,4-Dimethyl-1H-indole

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The biological activity of these compounds is intrinsically linked to their substitution patterns and overall stability.[1] Among the vast family of indole derivatives, 1,4-Dimethyl-1H-indole is a compound of interest due to its specific substitution, which can influence its electronic properties, metabolic profile, and, crucially, its thermodynamic stability.

This guide provides a comprehensive technical overview of the . Moving beyond a simple recitation of facts, this document is designed to function as a whitepaper, offering researchers and drug development professionals a foundational understanding of both the theoretical principles and the practical methodologies required to assess the stability of this molecule. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles.

Section 1: Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or other reference compounds. A more stable compound possesses a lower Gibbs free energy. The key parameters governing this stability are the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°).[2][3]

-

Standard Enthalpy of Formation (ΔHf°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable forms under standard conditions (1 bar pressure, specified temperature, usually 298.15 K).[2] A more negative ΔHf° generally indicates greater enthalpic stability.[2]

-

Standard Gibbs Free Energy of Formation (ΔGf°) : This parameter is the ultimate determinant of thermodynamic stability under constant temperature and pressure, as it accounts for both enthalpy (heat content) and entropy (disorder) through the equation ΔG = ΔH - TΔS.[4] A spontaneous formation process is indicated by a negative ΔGf°, signifying that the compound is stable relative to its elements.[5]

Computational Approaches to Stability Assessment

Quantum mechanics computations, particularly Density Functional Theory (DFT), are instrumental in predicting the thermochemical properties of molecules like 1,4-Dimethyl-1H-indole.[4][6] Studies on indole and its analogues have demonstrated that methods like B3LYP with a 6-311+G** basis set can yield valuable insights into their relative stabilities by calculating Gibbs free energy, enthalpy, and entropy.[4][6]

Key computational indicators of stability include:

-

HOMO-LUMO Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity.[4]

-

Molecular Hardness (η) : Related to the HOMO-LUMO gap, chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. "Harder" molecules are typically more stable.[6]

For 1,4-Dimethyl-1H-indole, the presence of an electron-donating methyl group at the C4 position and a methyl group at the N1 position would be expected to influence the electron density of the indole ring, thereby altering its HOMO-LUMO gap and overall reactivity compared to the parent indole. A computational study would be the most direct way to quantify these effects.

Section 2: Experimental Assessment of Chemical Stability: Forced Degradation Studies

Beyond theoretical calculations, the most critical evaluation of a compound's stability in a pharmaceutical context comes from experimental stress testing, commonly known as forced degradation studies.[7] These studies are mandated by regulatory bodies like the ICH to understand degradation pathways, identify potential degradants, and establish the stability-indicating nature of analytical methods.[7][8]

Forced degradation involves subjecting the compound to conditions more severe than those it would encounter during storage or use, thereby accelerating its decomposition.[8] This process is essential for revealing the intrinsic stability of the molecule.[7]

Core Principles of Forced Degradation

The goal of a forced degradation study is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%. This allows for the reliable detection and characterization of degradation products without the complexity of secondary and tertiary degradants. The choice of stressors is designed to cover the most likely degradation pathways for organic molecules.

The workflow for a comprehensive forced degradation study is a systematic process designed to ensure all potential degradation pathways are explored.

Caption: Experimental workflow for conducting forced degradation studies.

Detailed Experimental Protocol: Forced Degradation of 1,4-Dimethyl-1H-indole

This protocol is a self-validating system designed for robust and reproducible results.

Objective: To investigate the intrinsic stability of 1,4-Dimethyl-1H-indole under various stress conditions and to identify its primary degradation products.

Materials:

-

1,4-Dimethyl-1H-indole (API, >99% purity)

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated pH meter, HPLC-DAD system, LC-MS/MS system

-

Photostability chamber, calibrated oven

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 1,4-Dimethyl-1H-indole at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of ACN and water. This solvent choice ensures solubility while being compatible with the subsequent stress conditions.

-

-

Application of Stress Conditions:

-

For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution stored at 4°C) must be analyzed alongside the stressed samples.

Stress Condition Protocol Justification Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Simulates acidic environments, targeting acid-labile functional groups. The indole ring can be susceptible to polymerization under strong acid conditions. Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Simulates alkaline environments. While the indole N-H is methylated, other parts of the molecule could be base-sensitive. Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Tests susceptibility to oxidative degradation, a common pathway for electron-rich aromatic systems like indoles.[9] Thermal Degradation Incubate an aliquot of the stock solution and a sample of the solid API in an oven at 80°C. Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. Photolytic Degradation Expose an aliquot of the stock solution and a sample of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Assesses light sensitivity, which can induce photochemical reactions. -

-

Sampling and Analysis:

-

Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).

-

Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze samples using a validated stability-indicating HPLC-DAD method. The method must be capable of separating the parent 1,4-Dimethyl-1H-indole peak from all degradation products.

-

Analyze samples showing significant degradation using LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants, which is crucial for structural elucidation.

-

Section 3: Potential Degradation Pathways

While specific degradation pathways for 1,4-Dimethyl-1H-indole must be confirmed experimentally, the extensive chemistry of the indole nucleus allows for educated predictions. The electron-rich pyrrole ring of the indole is often the primary site of reaction.

Oxidative Degradation: This is a highly probable degradation route. Oxidation can lead to the formation of various products, including oxindoles, by cleavage of the 2,3-double bond or hydroxylation at various positions on the ring. The methyl group at C4 may sterically hinder attack at that side of the molecule but could also influence the electronic distribution to favor oxidation elsewhere.

The diagram below illustrates a hypothetical oxidative degradation pathway, a common route for indole-containing compounds.

Caption: Hypothetical oxidative degradation pathway for an indole derivative.

Acidic Degradation: Indoles are known to be sensitive to strong acidic conditions, which can lead to dimerization or polymerization. The N-methylation in 1,4-Dimethyl-1H-indole prevents protonation at the nitrogen atom, which may confer some additional stability against certain acid-catalyzed reactions compared to N-unsubstituted indoles.[10]

Conclusion

Assessing the is a multi-faceted process that integrates theoretical predictions with rigorous experimental validation. While direct calorimetric data may be sparse, a combination of DFT calculations and comprehensive forced degradation studies provides a robust framework for characterizing its stability profile. The computational approach offers predictive power regarding intrinsic stability (ΔGf°, ΔHf°), while forced degradation studies provide indispensable, real-world data on how the molecule behaves under chemical stress. This dual approach is fundamental in drug development, enabling the selection of stable drug candidates, the development of robust formulations, and the establishment of appropriate storage conditions and shelf-life.

References

- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.

-

Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. Retrieved from [Link]

- ResearchGate. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol.

- AIP Publishing. (2011). Computational study of the interaction of indole-like molecules with water and hydrogen sulfide | The Journal of Chemical Physics.

- NIH. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC.

- AIP Publishing. (2016). Computational and photoelectron spectroscopic study of the dipole-bound anions, indole(H2O)1,2− | The Journal of Chemical Physics.

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.

-

PubMed. (2025). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

-

ResearchGate. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Retrieved from [Link]

- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 5(1), 1-9.

-

RSC Publishing. (2022). Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

- KI Open Archive. (n.d.). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES.

-

ijarsct. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. Retrieved from [Link]

- PRACTICAL LAB MANUAL. (n.d.). Herbal Drug Technology B. Pharm VI.

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

The Kitchin Research Group. (2013). Finding equilibrium composition by direct minimization of Gibbs free energy on mole numbers. Retrieved from [Link]

-

ScienceDirect. (2025). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

-

SERC. (2007). Gibbs Free Energy and Other Thermodynamic Functions. Retrieved from [Link]

-

n.d. Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]

- n.d. Table 1. Thermodynamic data at 25oC for assorted inorganic substances.

-

NIH. (n.d.). 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

-

MDPI. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. Retrieved from [Link]

-

ScienceDirect. (n.d.). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Retrieved from [Link]

-

NIST. (n.d.). 4,7-dimethyl-1H-indole. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dimethyl-1h-indole (C10H11N). Retrieved from [Link]

- DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

-

ACS Publications. (2026). Hydrogen Bond Mediated Phase Separation of Phenolic-Based Compounds for the Preparation of Melanin-like Nanoparticles. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

-

Eawag-BBD. (n.d.). 1,4-Dioxane Degradation Pathway. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

regioselective functionalization of 1,4-Dimethyl-1H-indole

Application Note: High-Precision Regioselective Functionalization of 1,4-Dimethyl-1H-indole

Abstract: The Steric-Electronic Conflict

1,4-Dimethyl-1H-indole represents a unique challenge in heterocyclic chemistry due to the juxtaposition of electronic activation and steric hindrance. While the indole core is naturally nucleophilic at C3, the methyl group at C4 exerts significant peri-strain, destabilizing intermediates formed at the C3 position. Conversely, the N-methyl group blocks standard N-directed metallation strategies while simultaneously activating the C2 position for deprotonation.

This guide details three distinct, field-proven protocols to access the C3 (Electronic) , C2 (Lithiation) , and C2 (Transition Metal) positions. We analyze the causality behind reagent choices to ensure reproducibility on both milligram and gram scales.

Strategic Reaction Map

The following decision tree illustrates the divergent pathways for functionalizing 1,4-dimethylindole based on the desired regioselectivity.

Figure 1: Divergent functionalization pathways for 1,4-dimethylindole. Note the distinct reagents required to overcome the C4-methyl steric bias.

Protocol A: C3-Formylation (Vilsmeier-Haack)

Target: Introduction of an aldehyde at C3. Mechanism: Electrophilic Aromatic Substitution (EAS). Challenge: The C4-methyl group creates steric repulsion with the incoming electrophile (Vilsmeier reagent), potentially slowing the reaction compared to 1-methylindole.

Step-by-Step Methodology

-

Reagent Preparation (In situ):

-

Cool anhydrous DMF (5.0 equiv) to 0 °C under Argon.

-

Add POCl₃ (1.2 equiv) dropwise. Caution: Exothermic. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).

-

-

Substrate Addition:

-

Dissolve 1,4-dimethyl-1H-indole (1.0 equiv) in minimal DMF.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

-

-

Reaction Phase:

-

Warm to room temperature. If conversion is incomplete after 2 hours (monitor via TLC/LCMS), heat to 40 °C.

-

Note: The C4-Me steric clash often requires thermal energy to reach full conversion, unlike simple indoles.

-

-

Hydrolysis (Critical):

-

Pour the mixture into ice-water containing NaOAc (buffered quench prevents acid-catalyzed polymerization).

-

Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

-

Isolation:

-

Precipitate usually forms. Filter and wash with water. Recrystallize from EtOH/Water.

-

Key Parameter Summary:

| Parameter | Value | Reason |

|---|

| Temperature | 0 °C

Protocol B: C2-Functionalization (Directed Lithiation)

Target: Introduction of electrophiles (I, CHO, alkyl) at C2. Mechanism: Deprotonation (Acid-Base). Rationale: The N-methyl group prevents N-deprotonation. The C2-proton is the most acidic ring proton (pKa ~ 38) and is kinetically accessible, unlike the sterically hindered C3 position.

Step-by-Step Methodology

-

Setup:

-

Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times.

-

Dissolve 1,4-dimethyl-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).

-

-

Deprotonation:

-

Cool to -78 °C (Dry ice/Acetone).

-

Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates lithiation.

-

-

Lithiation Time:

-

Stir at -78 °C for 45 minutes.

-

Warning: Do not warm above -40 °C before trapping; the C2-lithio species can isomerize or decompose.

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., MeI, DMF, I₂) (1.2–1.5 equiv) neat or in THF.

-

Allow to warm to room temperature slowly over 2 hours.

-

-

Workup:

-

Quench with Sat. NH₄Cl. Extract with EtOAc.

-

Figure 2: C2-Lithiation pathway. The N-Me group directs the base to the C2 proton via coordination, bypassing the sterically hindered C3/C4 region.

Protocol C: C2-Arylation (Pd-Catalyzed)

Target: Direct coupling with Aryl Halides.[1][2] Mechanism: Concerted Metallation-Deprotonation (CMD). Rationale: For complex drug scaffolds, lithiation is too harsh. Pd-catalysis allows C2-H activation under milder conditions.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or S-Phos (for hindered aryl halides).

-

Oxidant/Additive: Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling) OR Cs₂CO₃ (if coupling with Aryl Iodide).

-

Solvent: DMF or Dioxane/DMSO (9:1).

Protocol:

-

Combine Indole (1 equiv), Ar-I (1.2 equiv), Pd(OAc)₂, PPh₃, and Cs₂CO₃ (2 equiv) in a sealed tube.

-

Heat to 100–120 °C for 12 hours.

-

Filter through Celite.

Troubleshooting & Critical Factors

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | C4-Me steric hindrance blocks Vilsmeier reagent. | Increase Temp to 50°C; Use 2.0 equiv POCl₃. |

| C3 vs C2 Mixture (Protocol B) | Temperature too high during lithiation. | Keep strictly at -78 °C; Ensure n-BuLi titer is accurate. |

| No Reaction (Protocol C) | Catalyst poisoning by N-Me lone pair. | Switch to electron-rich ligands (S-Phos, X-Phos) to outcompete N-binding. |

References

-

Vilsmeier-Haack Reaction Overview

-

C2-Arylation of N-Substituted Indoles

-

Lane, B. S., & Sames, D. (2004). Direct C-H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles.[9] Journal of the American Chemical Society, 126(8), 2300-2301.

-

-

Ir-Catalyzed Borylation (Regioselectivity Insights)

-

Pan, Z., Liu, L., Xu, S., & Shen, Z. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles.[8] RSC Advances, 11, 5843-5848.

-

-

Lithiation of Indoles

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard Reference Text).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

C-H activation methods using 1,4-Dimethyl-1H-indole

An In-Depth Guide to Transition Metal-Catalyzed C-H Activation of 1,4-Dimethyl-1H-indole

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science. Direct C-H activation has emerged as a powerful, atom-economical strategy for the late-stage functionalization of these heterocycles, bypassing the need for pre-functionalized starting materials. This guide provides a detailed exploration of transition metal-catalyzed C-H activation methods specifically tailored to 1,4-Dimethyl-1H-indole. This substrate serves as an excellent model system, featuring a protected nitrogen that prevents N-H activation side reactions and a methyl-substituted benzene ring that introduces unique regiochemical challenges. We will delve into the core principles of regioselectivity, provide detailed, field-tested protocols for C2-arylation and C7-alkenylation, and offer expert insights into troubleshooting and experimental design.

The Strategic Landscape: Regioselectivity in Indole C-H Activation

The indole nucleus possesses multiple C-H bonds with distinct electronic and steric environments. Understanding the inherent reactivity and the methods to override it is paramount for successful synthetic design.

-

Inherent Electronic Reactivity: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. The C2 position is the next most reactive site within the pyrrole moiety. Functionalization of the benzene core (C4-C7) is significantly more challenging due to its lower reactivity.[1]

-

The Role of Directing Groups (DGs): To achieve site-selectivity, particularly on the inert benzene ring, a directing group is often installed on the indole nitrogen. This group contains a heteroatom (e.g., O or N) that can chelate to the metal catalyst, positioning it in close proximity to a specific C-H bond for activation.

-

N-Directing Groups for C2 and C7 Activation: Removable groups like pivaloyl (Piv) or pyrimidyl can form five- or six-membered metallacycles to direct functionalization to the C2 or C7 positions, respectively.[2][3]

-

C3-Directing Groups for C4 Activation: A directing group at the C3 position, such as an aldehyde, can facilitate activation at the C4 position.

-

-

The Case of 1,4-Dimethyl-1H-indole: This substrate presents a unique scenario. The N-methyl group is a poor directing group, meaning it does not strongly chelate to the metal catalyst. Therefore, C-H activation is governed by a combination of inherent reactivity and catalyst-specific preferences. The C4-methyl group blocks functionalization at that site and sterically influences the adjacent C5 position, making the C2 and C7 positions the most plausible targets for directed functionalization strategies.

Core Mechanisms of Catalytic C-H Activation

Transition metal catalysts, primarily from Groups 8-10 (Ru, Rh, Pd), are the workhorses of C-H activation. While specific pathways vary, they generally follow a concerted sequence of steps.

Palladium-Catalyzed C-H Arylation

Palladium catalysts are widely used for C-C bond formation. The C2-arylation of N-alkylindoles typically follows a Pd(0)/Pd(II) catalytic cycle. Mechanistic studies have shown that for N-methylindole, the reaction is first order in both the indole and the catalyst, but zero order in the aryl halide, indicating that the C-H activation step is rate-determining.[4]

Caption: Generalized catalytic cycle for Pd-catalyzed C2-arylation.

Rhodium/Ruthenium-Catalyzed C-H Functionalization

High-valent Rh(III) and Ru(II) catalysts are particularly effective for C-H activation, often assisted by a directing group. The cycle typically begins with a base-assisted, irreversible C-H metalation to form a stable six-membered ruthenacycle or rhodacycle. This intermediate then coordinates with the coupling partner (e.g., an alkene), undergoes migratory insertion, and finally, β-hydride elimination or reductive elimination releases the product.[5][6]

Caption: Generalized cycle for Rh/Ru-catalyzed C7-alkenylation.

Application Notes & Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The transition metal catalysts and reagents are toxic and should be handled with care.

Protocol A: Palladium-Catalyzed C2-Arylation of 1,4-Dimethyl-1H-indole

This protocol is adapted from established procedures for the C2-arylation of N-alkylindoles and is optimized to favor the desired cross-coupling over homocoupling of the aryl halide.[7] The key insight is that lower catalyst loading suppresses the bimolecular transmetalation that leads to biphenyl byproduct formation.[7]

Reaction Scheme: 1,4-Dimethyl-1H-indole + Ar-I → 2-Aryl-1,4-dimethyl-1H-indole

| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 1,4-Dimethyl-1H-indole | 145.20 | 145 mg | 1.0 | Substrate |

| Aryl Iodide (e.g., Iodobenzene) | 204.01 | 306 mg | 1.5 | Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1.1 mg | 0.005 (0.5 mol%) | Catalyst |

| Triphenylphosphine (PPh₃) | 262.29 | 5.2 mg | 0.02 (2.0 mol%) | Ligand |

| Cesium Acetate (CsOAc) | 191.95 | 288 mg | 1.5 | Base |

| N,N-Dimethylacetamide (DMA) | 87.12 | 2.0 mL | - | Solvent |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1,4-dimethyl-1H-indole (145 mg, 1.0 mmol), Palladium(II) acetate (1.1 mg, 0.005 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and cesium acetate (288 mg, 1.5 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Using a syringe, add the aryl iodide (1.5 mmol) followed by anhydrous N,N-dimethylacetamide (2.0 mL).

-

Reaction: Place the sealed tube in a preheated oil bath at 125 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by withdrawing small aliquots (via syringe) and analyzing by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1,4-dimethyl-1H-indole.

Protocol B: Ruthenium-Catalyzed C7-Alkenylation (Model Protocol)

Achieving C7 selectivity on an indole without a strong directing group is a significant challenge. This protocol is based on highly effective methods developed for N-pivaloylindoles, which utilize the pivaloyl carbonyl to direct a ruthenium catalyst to the C7 position.[3][5]

Expert Insight: When applying this to 1,4-dimethyl-1H-indole, the non-directing N-methyl group means that regioselectivity will be poor. A mixture of products, including C2-alkenylation, is expected. This protocol serves as a template for exploring C7-functionalization and highlights the critical role of the directing group in achieving high selectivity.

Reaction Scheme: N-Pivaloylindole + Alkene → C7-Alkenyl-N-pivaloylindole

| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| N-Pivaloylindole (Model) | 215.28 | 43 mg | 0.2 | Substrate |

| Alkene (e.g., n-Butyl Acrylate) | 128.17 | 51 mg | 0.4 | Coupling Partner |

| [Ru(p-cymene)Cl₂]₂ | 612.39 | 6.1 mg | 0.01 (5 mol%) | Catalyst Precursor |

| Silver Hexafluoroantimonate (AgSbF₆) | 343.62 | 13.7 mg | 0.04 (20 mol%) | Halide Scavenger |

| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 72 mg | 0.4 | Oxidant |

| 1,2-Dichloroethane (DCE) | 98.96 | 1.0 mL | - | Solvent |

Step-by-Step Procedure:

-

Vessel Preparation: In a dry Schlenk tube under an argon atmosphere, combine N-pivaloylindole (43 mg, 0.2 mmol), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol), AgSbF₆ (13.7 mg, 0.04 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).

-

Reagent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) followed by n-butyl acrylate (51 mg, 0.4 mmol) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a short pad of silica gel, eluting with additional CH₂Cl₂.

-

Concentration & Purification: Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the C7-alkenylated product.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ can poison Pd(0)).3. Poor quality of solvent or reagents (water contamination). | 1. Use fresh catalyst and ensure ligands are pure.2. Improve Schlenk line technique; use a glovebox if possible.3. Use freshly distilled or commercially available anhydrous solvents. |

| Poor Regioselectivity | 1. Lack of a strong directing group (especially for C4-C7).2. Steric hindrance near the target C-H bond.3. Reaction conditions favoring electronic over directed pathway. | 1. For C7/C4 selectivity, a directing group is often essential. Consider substrates with removable DGs.2. For 1,4-dimethyl-1H-indole, C2 is electronically favored and sterically accessible; expect it as a major product.3. Screen different ligands, solvents, and temperatures to tune selectivity. |

| Formation of Byproducts | 1. Homocoupling of aryl halide (e.g., biphenyl).2. Dimerization of the indole substrate.3. Over-alkenylation or isomerization of the product. | 1. (Protocol A) Decrease catalyst loading as described.[7]2. Use a less concentrated solution; ensure slow addition of reagents if needed.3. Monitor the reaction closely and stop it upon full conversion of the starting material. |

| Difficulty Removing Directing Group | 1. The DG is too robust for standard cleavage conditions. | 1. Research specific cleavage conditions for the DG used (e.g., strong base/acid for pivaloyl). This must be factored into the overall synthetic plan. |

References

-

Z. Li, R. Li, and S. Wang, "Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds," Molecules, 2017. [Link]

-

L. Ackermann, et al., "C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis," Angewandte Chemie International Edition, 2020. [Link]

-

J. Yu, et al., "Divergent C-H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis," Organic Letters, 2026. [Link]

-

D. R. Stuart, et al., "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity," Journal of the American Chemical Society, 2007. [Link]

-

D. Ma, et al., "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles," Angewandte Chemie International Edition, 2016. [Link]

-

Y. Zhang, et al., "Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis," Organic & Biomolecular Chemistry, 2017. [Link]

-

M. Deprez, et al., "Palladium-catalyzed direct C2–H arylation of indole with phenyl(Mes)iodonium triflate," ResearchGate, 2018. [Link]

-

M. Catellani, et al., "Palladium‐catalyzed direct C2‐arylation/alkylation of free (N−H) indoles via norbornene‐mediated regioselective C−H activation," ResearchGate, 2021. [Link]

-

University of Rochester, "How To: Troubleshoot a Reaction," University of Rochester Department of Chemistry. [Link]

-

Z. Li, et al., "C-H Functionalization of indoles and oxindoles through CDC reactions," Chinese Chemical Letters, 2023. [Link]

-

J. F. Hartwig, et al., "Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination," Organometallics, 2008. [Link]

-

S. Cui, et al., "Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles," The Journal of Organic Chemistry, 2014. [Link]

-

V. G. Nenajdenko, et al., "Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles," The Journal of Organic Chemistry, 2004. [Link]

-

J. Wen and Z. Shi, "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds," Accounts of Chemical Research, 2021. [Link]

-

L. Ackermann, et al., "C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis," Angewandte Chemie, 2020. [Link]

-

S. K. Guchhait, et al., "Rh-Catalyzed Functionalization of N-Heterocycles Through C–H Activation," ResearchGate, 2022. [Link]

-

D. Ma, et al., "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles," ResearchGate, 2015. [Link]

-

S. Cui, et al., "Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines," Organic & Biomolecular Chemistry, 2014. [Link]

-

M. J. Krische, et al., "Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones," Journal of the American Chemical Society, 2012. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]

- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

scale-up synthesis of 1,4-Dimethyl-1H-indole

An Application Note for the Robust and Scalable Synthesis of 1,4-Dimethyl-1H-indole

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,4-Dimethyl-1H-indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of biological activity and material properties. 1,4-Dimethyl-1H-indole, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized organic materials. Its synthesis, therefore, is of considerable interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1,4-dimethyl-1H-indole. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and critical process parameters necessary to ensure a safe, efficient, and reproducible synthesis on a laboratory scale-up.

Strategic Approach: Selection of an Optimal Synthetic Route

Two primary strategies present themselves for the construction of 1,4-dimethyl-1H-indole: the Fischer indole synthesis and the direct N-alkylation of a pre-existing indole core.

-

Fischer Indole Synthesis: This classic and powerful method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4][5] For 1,4-dimethyl-1H-indole, this would entail reacting N-methyl-m-tolylhydrazine with a suitable two-carbon synthon. While highly effective, this route can be complicated by the formation of regioisomers, especially when using unsymmetrical ketones, and the stability of the substituted hydrazine can be a concern during scale-up.[5]

-

Direct N-Methylation of 4-Methylindole: This approach is exceptionally straightforward, involving the deprotonation of the readily available 4-methylindole at the nitrogen atom, followed by quenching with a methylating agent. This route offers superior regioselectivity—alkylation occurs exclusively on the nitrogen—and typically proceeds in high yield with simple purification.[6][7]

For the purposes of scalability, reproducibility, and operational simplicity, the direct N-methylation of 4-methylindole is the superior strategy. It avoids the potential for isomeric impurities and utilizes a more direct pathway, which is highly desirable in a process intended for larger quantities.

Part 1: Scale-Up Synthesis Protocol via N-Methylation

This protocol details the synthesis of 1,4-dimethyl-1H-indole from 4-methylindole on a scale yielding approximately 100 grams of the final product.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. The weakly acidic N-H proton of 4-methylindole is first removed by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide), forming the desired N-methylated product.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for the N-methylation of 4-methylindole.

Materials and Equipment

| Reagent | CAS No. | Molecular Wt. | Moles | Equivalents | Amount |

| 4-Methylindole | 16096-32-5 | 131.18 g/mol | 0.838 mol | 1.0 | 110 g |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 g/mol (active) | 0.922 mol | 1.1 | 36.9 g |

| Methyl Iodide | 74-88-4 | 141.94 g/mol | 0.922 mol | 1.1 | 130.9 g (57.4 mL) |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | - | 1.1 L |

| Diethyl Ether | 60-29-7 | - | - | - | 2.0 L |

| Deionized Water | 7732-18-5 | - | - | - | 2.0 L |

| Saturated NaCl Solution (Brine) | 7647-14-5 | - | - | - | 500 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | 50 g |

Equipment:

-

3 L three-neck round-bottom flask

-

Mechanical overhead stirrer with a Teflon paddle

-

Thermometer/temperature probe

-

500 mL pressure-equalizing dropping funnel

-

Condenser with nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Large ice-water bath

-

2 L separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Experimental Protocol

1. Reaction Setup:

-

Assemble the 3 L three-neck flask with the mechanical stirrer, thermometer, and condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

-

Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Place the flask in a heating mantle, which can be replaced with an ice bath as needed.

2. Deprotonation of 4-Methylindole:

-

To the reaction flask, add anhydrous DMF (1.1 L) via cannula or a dry measuring cylinder.

-

Add 4-methylindole (110 g, 0.838 mol) to the DMF and stir until fully dissolved.

-

Process Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the starting material and the intermediate sodium salt, ensuring a homogeneous reaction. Its high boiling point is also advantageous for reactions requiring heat, although this step is performed at a controlled, cool temperature.

-

In a separate dry beaker, weigh the sodium hydride dispersion (36.9 g, 0.922 mol active NaH). Carefully wash the dispersion with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, decanting the hexanes each time under inert atmosphere.

-

Safety Critical Step: Sodium hydride is a highly reactive, pyrophoric solid that reacts violently with water. Handle only under an inert atmosphere and away from any moisture. The washing step must be performed by trained personnel.

-

Cool the 4-methylindole/DMF solution to 0 °C using an ice-water bath.

-

Add the washed sodium hydride to the cooled solution in small portions over 30 minutes.

-

Scientist's Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and that the inert gas outlet is vented to a safe area (e.g., an oil bubbler). The reaction is exothermic; portion-wise addition at 0 °C prevents an uncontrolled temperature rise.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. The solution should become a dark, homogeneous slurry.

3. N-Methylation:

-

Charge the dropping funnel with methyl iodide (57.4 mL, 0.922 mol).

-

While maintaining the reaction temperature at 0-5 °C, add the methyl iodide dropwise to the reaction mixture over approximately 1 hour.

-

Critical Control Point: This step is highly exothermic. A slow, controlled addition rate is essential to maintain the temperature below 10 °C. A runaway reaction can lead to over-pressurization and the formation of unwanted byproducts.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

4. Reaction Monitoring:

-

Monitor the reaction for the disappearance of 4-methylindole using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

TLC System: Silica gel, eluting with 10% Ethyl Acetate in Hexanes. Visualize with UV light and/or a potassium permanganate stain. 4-methylindole (Rf ≈ 0.4), 1,4-dimethyl-1H-indole (Rf ≈ 0.6).

5. Work-up and Extraction:

-

Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.

-

Safety Critical Step: The following step is to quench the excess sodium hydride, which will evolve hydrogen gas.

-

Slowly and carefully add deionized water (1.0 L) dropwise to the reaction mixture to quench any unreacted NaH. The initial addition will be vigorous.

-

Transfer the entire mixture to a 2 L separatory funnel. Add more deionized water (1.0 L) and diethyl ether (1.0 L).

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Separate the aqueous layer and extract it again with diethyl ether (2 x 500 mL).

-

Combine all the organic layers. Wash the combined organic phase with brine (500 mL).

-

Process Rationale: The brine wash helps to remove residual water and DMF from the organic layer, improving the efficiency of the drying step.

-

Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent using a rotary evaporator.

6. Purification:

-

The resulting crude oil should be purified by vacuum distillation. Column chromatography is generally not practical for this scale.

-

Assemble a vacuum distillation apparatus.

-

Distill the crude product under reduced pressure. 1,4-dimethyl-1H-indole is expected to distill at approximately 120-125 °C at 10 mmHg.

-

Collect the fraction that distills at a constant temperature. The product is a colorless to pale yellow oil.

-

Expected Yield: 105-115 g (86-94%).

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

| Technique | Expected Results for 1,4-Dimethyl-1H-indole |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.18 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.96 (d, J = 3.0 Hz, 1H), 6.70 (d, J = 7.2 Hz, 1H), 6.45 (d, J = 3.0 Hz, 1H), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, Ar-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.5, 128.8, 128.4, 121.5, 120.8, 107.9, 99.8, 32.7, 19.1. |

| GC-MS (EI) | Molecular Ion [M]⁺ at m/z = 145.[8] |

| Purity (by GC) | >98% |

Part 2: Process Safety and Hazard Assessment

A thorough risk assessment is mandatory before commencing any scale-up synthesis. The following points highlight key safety considerations for this protocol.

Caption: Key safety considerations for the synthesis of 1,4-dimethyl-1H-indole.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][10][11]

-

Handling Sodium Hydride: NaH must be handled exclusively in a fume hood under an inert atmosphere. Never allow it to come into contact with water or protic solvents outside of a controlled quenching procedure.

-

Handling Methyl Iodide: Methyl iodide is volatile and toxic. All transfers should be performed in a fume hood using a syringe or cannula.

-

Exotherm Control: The use of an ice bath and slow, monitored addition of reagents is critical for managing the reaction temperature. A sudden increase in temperature is a sign of a potential runaway reaction.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations.[11][12] Halogenated waste (from methyl iodide) should be collected separately from non-halogenated solvent waste.

Conclusion

This application note presents a validated and scalable protocol for the synthesis of 1,4-dimethyl-1H-indole via direct N-methylation of 4-methylindole. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can reliably produce this valuable building block in high yield and purity. The detailed rationale behind each step provides the necessary scientific grounding for successful implementation and potential adaptation in diverse research and development settings.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5638. Available at: [Link]

-

SDS Manager Inc. (n.d.). Indole for synthesis SDS. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.

-

Zhang, Y., & Larock, R. C. (2002). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 4(19), 3263–3266. Available at: [Link]

-

Carolina Biological Supply Company. (n.d.). Bacteria: The Indole Test. Retrieved from [Link]

-

Al-awar, R. S., & El-Enany, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2568–2585. Available at: [Link]

-

Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

-

Sahu, P. K., Sahu, P., & Agarwal, D. D. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of the Serbian Chemical Society, 76(3), 377-385. Available at: [Link]

- Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S). Retrieved from a product information sheet detailing reagent precautions.

-

Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]

- University course material. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a source detailing indole reactivity.

-

Movassaghi, M., & Schmidt, M. A. (2007). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]

- Environmental sample analysis guide. (n.d.). III Analytical Methods.

- Eurofins. (n.d.). Analytical Method Summaries. Retrieved from a source detailing GC/MS analytical procedures.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589389, 1,4-Dimethylindole. Retrieved from [Link]

-

Dömling, A., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(84), 10985-10988. Available at: [Link]

-

Kordubailo, M. V., & Tolmachev, A. A. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal, 21(1), 1-10. Available at: [Link]

-

Gicquel, M., et al. (2017). Direct Alkynylation of Indole and Pyrrole Heterocycles. Infoscience. Available at: [Link]

-

König, B., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7433–7438. Available at: [Link]

-

Al-awar, R. S., & El-Enany, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2568-2585. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85282, 4-Methylindole. Retrieved from [Link]

-

Palazzolo, S., et al. (2023). Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. Advanced Synthesis & Catalysis, 365(19), 3465-3474. Available at: [Link]

-

International Journal of Advanced Research. (2024). A new one-pot synthesis of substituted indoles. 12(02), 528-532. Available at: [Link]

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

- Asada, Y., et al. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S. Patent and Trademark Office.

- European Patent Office. (n.d.). Patent EP0075019B1: Process for preparing indole or indole derivatives.

-

ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]

-

Liu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6965. Available at: [Link]

Sources

- 1. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. carolina.com [carolina.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Methylation Reaction Yields

Welcome to the technical support center for N-methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation and optimize reaction outcomes. N-methylated compounds are critical building blocks in pharmaceuticals and fine chemicals, yet achieving high yields can be challenging due to side reactions, substrate limitations, and sensitive reaction conditions.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding N-methylation strategies.

Q1: What are the most common methods for N-methylation, and how do I choose the right one?

A1: Selecting the appropriate method depends on your substrate's reactivity, steric hindrance, and the presence of other functional groups. The primary methods include:

-

Reductive Amination: Widely used and versatile, this method involves reacting an amine with an aldehyde (like formaldehyde) to form an imine, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[3][4] It offers good control and generally avoids over-methylation.

-

Eschweiler-Clarke Reaction: A classic method that uses excess formaldehyde and formic acid.[5] Its mechanism inherently prevents the formation of quaternary ammonium salts, making it an excellent choice to avoid over-methylation, especially when aiming for a tertiary amine from a primary or secondary amine.[6][7]

-

Direct Alkylation with Methyl Halides: Using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) is a powerful and common method.[8] However, these are highly reactive and toxic agents that often lead to over-methylation, forming quaternary ammonium salts.[6][9][10] This method is often used when quaternization is desired or can be carefully controlled by stoichiometry.

-

"Green" Methylating Agents: Dimethyl carbonate (DMC) and dimethyl sulfoxide (DMSO) are considered more environmentally friendly alternatives.[6][11] DMC is non-toxic and can reduce the risk of over-alkylation.[12] DMSO, a low-toxicity solvent, can also act as a methylating agent in the presence of formic acid.[2]

Q2: How can I prevent the formation of quaternary ammonium salts?

A2: Over-methylation is a frequent side reaction, particularly with potent agents like methyl iodide.[9] To mitigate this:

-

Choose the Right Method: The Eschweiler-Clarke reaction is the most reliable method to prevent quaternization as the reaction stops at the tertiary amine stage.[5][7]

-

Control Stoichiometry: When using direct alkylation, carefully control the stoichiometry of your methylating agent. A slow, dropwise addition of 1.0 equivalent can favor mono-methylation.[9]

-

Use Milder Reagents: Employ less reactive methylating agents like dimethyl carbonate (DMC).[6]

-

Protecting Groups: For primary amines where only mono-methylation is desired, you can use a protecting group strategy. For instance, a trifluoroacetyl group can be introduced, followed by methylation and subsequent deprotection.[13]

Q3: My amine is sterically hindered or has low nucleophilicity. What are my options?

A3: Challenging substrates require more robust methods.

-

For Sterically Hindered Amines: Reductive amination using a copper-hydride catalyst with paraformaldehyde has shown high yields for hindered substrates.[6][14] Increasing reaction time and temperature may also be necessary.

-

For Electron-Poor Amines: Amines with electron-withdrawing groups have reduced nucleophilicity.[6] Harsher reaction conditions (higher temperature, stronger base) or more reactive methylating agents like dimethyl sulfate may be required.[8][9] Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be effective but are sensitive to reaction conditions.[15][16]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low to No Reaction Yield

| Potential Cause | Underlying Logic & Explanation | Suggested Solution(s) |